molecular formula C11H9BrN2 B1273875 4-(4-Bromophenyl)-2-methylpyrimidine CAS No. 499785-50-1

4-(4-Bromophenyl)-2-methylpyrimidine

Cat. No.: B1273875
CAS No.: 499785-50-1
M. Wt: 249.11 g/mol
InChI Key: ONNFCICFTHMQHX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-methylpyrimidine is an organic compound featuring a pyrimidine ring substituted with a bromophenyl group at the 4-position and a methyl group at the 2-position

Mechanism of Action

Target of Action

Similar compounds have been shown to have antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target organisms causing these diseases, such as Leishmania and Plasmodium species .

Mode of Action

For instance, some compounds can inhibit the activity of enzymes essential for the survival of the target organisms

Biochemical Pathways

Similar compounds have been shown to interfere with the metabolic pathways of target organisms, leading to their death . More research is needed to identify the exact biochemical pathways affected by this compound.

Result of Action

Similar compounds have been shown to cause cell death in target organisms . More research is needed to understand the specific effects of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromophenyl)-2-methylpyrimidine. For instance, exposure to moist air or water could potentially affect the stability of the compound Additionally, the compound’s efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment

Biochemical Analysis

Biochemical Properties

4-(4-Bromophenyl)-2-methylpyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P-450-dependent monooxygenases, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound has been shown to interact with cytochrome P-450 enzymes, influencing the metabolism of other compounds and altering metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Studies have indicated that this compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-methylpyrimidine.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-methylpyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The intermediate product formed undergoes cyclization to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.

    Catalysts: Employing catalysts to enhance reaction efficiency and yield.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring or the bromophenyl group.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

4-(4-Bromophenyl)-2-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: It is utilized in the development of organic materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

    Chemical Research: The compound serves as a precursor in the synthesis of more complex molecules for various chemical research purposes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-(4-Bromophenyl)thiazole: Contains a thiazole ring instead of a pyrimidine ring.

    4-(4-Bromophenyl)oxazole: Features an oxazole ring in place of the pyrimidine ring.

Uniqueness

4-(4-Bromophenyl)-2-methylpyrimidine is unique due to the presence of both a bromophenyl group and a methyl group on the pyrimidine ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(4-bromophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNFCICFTHMQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384825
Record name 4-(4-bromophenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499785-50-1
Record name 4-(4-bromophenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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